molecular formula C9H6ClNO2 B1320116 Methyl 3-chloro-4-cyanobenzoate CAS No. 214759-66-7

Methyl 3-chloro-4-cyanobenzoate

Cat. No.: B1320116
CAS No.: 214759-66-7
M. Wt: 195.6 g/mol
InChI Key: KDNFJYKKFLHZKZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-cyanobenzoate is an organic compound with the chemical formula C9H6ClNO2. It is a colorless to slightly yellow liquid with an aromatic flavor. This compound is known for its low vapor pressure and volatility at room temperature . It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Methyl 3-chloro-4-cyanobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-4-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Methyl 3-chloro-4-cyanobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-chloro-4-cyanobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects .

In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing groups (chlorine and cyano) on the benzene ring. These groups make the compound more susceptible to nucleophilic attack, facilitating various substitution and reduction reactions .

Comparison with Similar Compounds

Methyl 3-chloro-4-cyanobenzoate can be compared with other similar compounds, such as:

    Methyl 4-cyanobenzoate: This compound has a similar structure but lacks the chlorine atom.

    Ethyl 4-cyanobenzoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl 3-bromo-4-cyanobenzoate: This compound has a bromine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.

Properties

IUPAC Name

methyl 3-chloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFJYKKFLHZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597843
Record name Methyl 3-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-66-7
Record name Methyl 3-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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